molecular formula C19H20FN3O3 B3008309 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 954696-71-0

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No. B3008309
CAS RN: 954696-71-0
M. Wt: 357.385
InChI Key: QLOMDNMTDDNOJZ-UHFFFAOYSA-N
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Description

The compound 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of pharmacophoric elements such as the urea moiety and aromatic substituents. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be informative for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of urea derivatives is a well-established area of chemistry, often involving the reaction of an isocyanate with an amine. In the context of the provided papers, the synthesis of related compounds involves optimizing the spacer length and substituents to achieve desired biological activities, such as acetylcholinesterase inhibition . The synthesis of urethanes, which are closely related to ureas, is facilitated by the use of protecting groups such as di-(4-methoxyphenyl)methyl, which can be removed under specific conditions . These insights suggest that the synthesis of the compound would likely involve careful consideration of the protecting groups and the optimization of substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their interaction with biological targets. The papers indicate that the spatial arrangement of pharmacophoric moieties, such as the basic nitrogen and the ar(o)yl(thio)-urea unit, is crucial for activity . Additionally, the stereochemistry and the nature of substituents on the phenyl rings can significantly affect the potency of these compounds as neuropeptide Y5 receptor antagonists . Therefore, the molecular structure of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea would be expected to play a key role in its biological interactions, with the fluorophenyl and methoxyphenyl groups potentially contributing to its binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular framework. The papers do not directly address the reactivity of the specific compound , but they do suggest that the urea moiety is amenable to various chemical transformations, which can be used to fine-tune the properties of the compound . The presence of a fluorophenyl group could also affect the compound's reactivity, potentially making it more susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structures. While the papers do not provide specific data on the compound , they do suggest that the introduction of different substituents can significantly alter these properties . For instance, the presence of a methoxy group could increase the lipophilicity of the compound, potentially affecting its solubility and membrane permeability.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

A study by Piccoli et al. (2012) investigated the effects of selective Orexin-1 Receptor (OX1R) antagonists in a binge eating model in female rats. Although the study primarily focused on GSK1059865, a selective OX1R antagonist, and other compounds, it highlighted the significance of targeting OX1R mechanisms for potential treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Anticancer Activity

Mustafa et al. (2014) synthesized and evaluated seventeen urea derivatives, including new compounds with significant enzyme inhibition and anticancer activities. These derivatives were studied for their effects on prostate cancer cell lines, showcasing the potential of such compounds in cancer treatment. This study illustrates the broader application of urea derivatives in therapeutic development, underscoring the importance of chemical synthesis in discovering new anticancer agents (Mustafa, Perveen, & Khan, 2014).

Central Nervous System Agents

Research by Rasmussen et al. (1978) developed a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, demonstrating anxiolytic activity and muscle-relaxant properties through their interaction with the central nervous system. This work contributes to understanding the role of urea derivatives in modulating CNS activities, offering potential pathways for developing new therapeutic agents (Rasmussen et al., 1978).

Synthesis of Active Metabolites

Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the intricate methodologies involved in developing potent kinase inhibitors. This study exemplifies the complex chemical synthesis processes necessary for the creation of active pharmaceutical ingredients, highlighting the utility of urea derivatives in drug development (Chen et al., 2010).

Discovery of Selective Met Kinase Inhibitors

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This discovery showcases the potential of specific urea derivatives in targeting the Met kinase superfamily, emphasizing the role of chemical synthesis in the development of targeted cancer therapies (Schroeder et al., 2009).

properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-17-8-4-15(5-9-17)22-19(25)21-11-13-10-18(24)23(12-13)16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMDNMTDDNOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

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